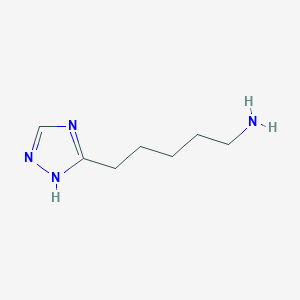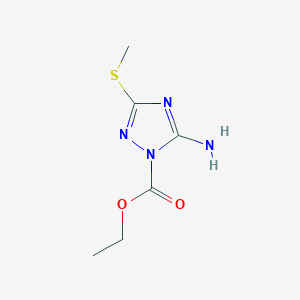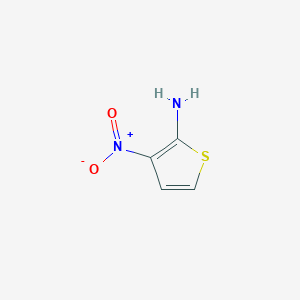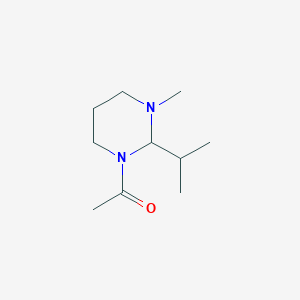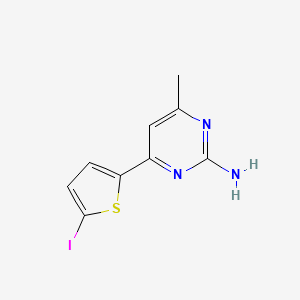
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a complex organic compound with a unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and scalability. Purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a drug candidate or intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-(2R,3S)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: A stereoisomer with different biological activity.
(S)-2-Amino-4-phenylbutanoic acid: A simpler analog with similar functional groups.
(S)-3,4-Dihydroxybutan-2-one: A related compound with different reactivity.
Uniqueness
(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H29NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C19H29NO6/c1-13(16(22)12-21)25-17(23)15(20-18(24)26-19(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,13,15-16,21-22H,10-12H2,1-4H3,(H,20,24)/t13-,15-,16+/m0/s1 |
InChI Key |
SWVXEWWCBJYLTC-CWRNSKLLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)O)OC(=O)C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


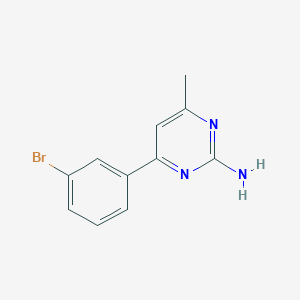
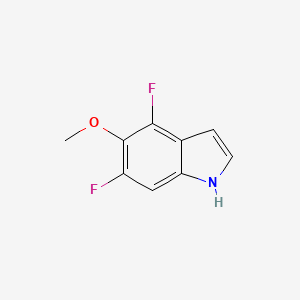
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
